molecular formula C10H12O4 B7764946 2-(4-Methoxyphenoxy)propanoic acid CAS No. 4276-74-8

2-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B7764946
CAS No.: 4276-74-8
M. Wt: 196.20 g/mol
InChI Key: MIEKOFWWHVOKQX-ZETCQYMHSA-N
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Description

2-(4-Methoxyphenoxy)propanoic acid is an organic compound known for its role as a sweetness inhibitor. It is used to reduce the sweetness intensity of various sweeteners in food products. This compound has applications in the food industry, particularly in products where excessive sweetness needs to be controlled .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Methoxyphenoxy)propanoic acid are intriguing. It has been found to reduce the sweet intensity ratings of 15 different sweeteners in mixtures . This suggests that this compound interacts with the receptors of these sweeteners, inhibiting their ability to elicit a sweet taste.

Cellular Effects

In terms of cellular effects, this compound has been found to have a significant impact on sweetness perception. It does not appear to have a direct effect on cell signaling pathways, gene expression, or cellular metabolism . Its role as a sweetness inhibitor suggests that it may influence cellular processes related to taste perception .

Molecular Mechanism

It is reported to exert its suppressive effect on sweet taste by a competitive mechanism . This suggests that it may bind to the same receptors as sweeteners, preventing them from eliciting a sweet taste.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to significantly block sweetness intensity for a range of sweeteners . This effect was observed both immediately and 30 seconds after a pre-rinse with the compound . This suggests that this compound may have long-term effects on sweetness perception .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenoxy)propanoic acid can be synthesized through the esterification reaction between phenol and bromoacetic acid. The process involves the reaction of phenol with sodium carbonate to form phenoxide, which then reacts with bromoacetic acid to produce this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can modify its aromatic ring[][4].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions[][4].

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as halogenated compounds and alcohol derivatives[4][4].

Scientific Research Applications

2-(4-Methoxyphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used to study the structure-activity relationship of sweetness inhibitors.

    Biology: Research on its effects on sweet taste receptors and its potential as a taste modulator.

    Medicine: Investigations into its potential therapeutic applications in controlling sugar intake.

    Industry: Utilized in the food industry to control sweetness in high-sugar products

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)propanoic acid
  • 2-(4-Bromophenoxy)propanoic acid
  • 2-(4-Methylphenoxy)propanoic acid

Uniqueness

2-(4-Methoxyphenoxy)propanoic acid is unique due to its specific structure, which allows it to effectively inhibit sweetness without affecting other taste perceptions. Its methoxy group at the para position plays a crucial role in its inhibitory activity, making it distinct from other similar compounds .

Properties

CAS No.

4276-74-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

MIEKOFWWHVOKQX-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

melting_point

65 - 66 °C

physical_description

Solid

solubility

3129 mg/L @ 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the chirality of 2-(4-Methoxyphenoxy)propanoic acid play a role in its activity?

A: While the provided research doesn't directly address the influence of chirality on Na-PMP's sweetness-inhibiting effect, one study analyzes the chirality of this compound in roasted coffee beans. [] This suggests that the enantiomers might have different sensory properties or biological activities. Further research is needed to determine if the enantiomeric purity of Na-PMP affects its interaction with taste receptors and its overall efficacy as a sweetness inhibitor.

Q2: Are there regional differences in how effectively this compound suppresses sweetness perception?

A: Research indicates that the sweetness suppression by this compound can vary depending on the area of the tongue stimulated. [] Specifically, when this compound is present, the posterior tongue perceives aspartame as sweeter compared to the anterior tongue. This suggests potential differences in the distribution or sensitivity of sweet taste receptors across different regions of the tongue, influencing the regional efficacy of this compound as a sweetness inhibitor.

Q3: Beyond its taste-modifying properties, are there other applications for this compound?

A: While the provided research primarily focuses on the sensory aspects of this compound, its presence in roasted coffee beans [, ] suggests potential applications in the food industry beyond sweetness modification. It could contribute to the aroma profile of coffee or possess other unexplored functional properties. Further research is needed to fully understand its potential in food science and beyond.

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